2-((2-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
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Overview
Description
2-((2-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their significant applications in medicinal chemistry and material science due to their diverse biological and physiological functions . This compound, in particular, combines the structural features of bromobenzyl, amino, oxoethyl, and methylthiophene, making it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of 2-((2-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves several steps, typically starting with the preparation of 3-methylthiophene-2-carboxaldehyde. This intermediate can be synthesized through a Michael reaction involving mercaptoacetaldehyde and methyl vinyl ketone . The subsequent steps involve the introduction of the bromobenzyl and amino groups under controlled reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to introduce various substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((2-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-((2-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromobenzyl group may facilitate binding to certain enzymes or receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene structure.
Compared to these compounds, 2-((2-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
[2-[(2-bromophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S/c1-10-6-7-21-14(10)15(19)20-9-13(18)17-8-11-4-2-3-5-12(11)16/h2-7H,8-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUONWIFSRAERA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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